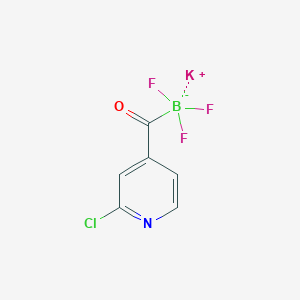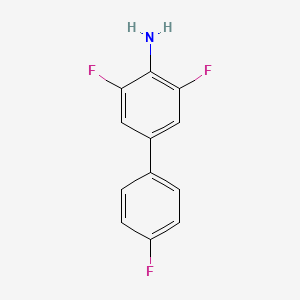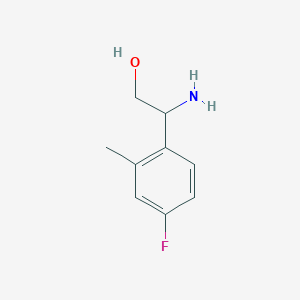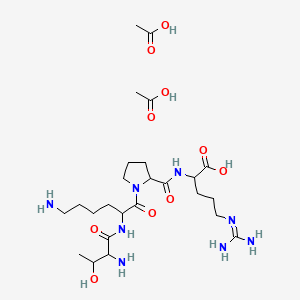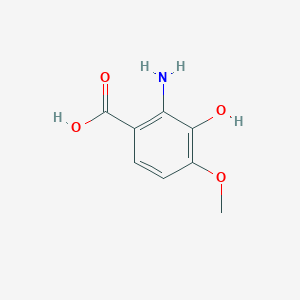
Benzonitrile, 6-fluoro-2-hydroxy-3-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 6-fluoro-2-hydroxy-3-(trifluoromethyl)- is a fluorinated aromatic compound with the molecular formula C8H3F4NO. This compound is characterized by the presence of a nitrile group (-CN), a hydroxyl group (-OH), and multiple fluorine atoms, which contribute to its unique chemical properties. It is used in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 6-fluoro-2-hydroxy-3-(trifluoromethyl)- typically involves the introduction of fluorine atoms and functional groups onto the benzene ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor undergoes substitution with nucleophiles like fluoride ions. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process may include halogenation, nitration, and hydrolysis steps, followed by purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 6-fluoro-2-hydroxy-3-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Benzonitrile, 6-fluoro-2-hydroxy-3-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzonitrile, 6-fluoro-2-hydroxy-3-(trifluoromethyl)- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.
Pathways Involved: It may modulate signaling pathways, enzyme activity, or receptor binding, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
- 4-(Trifluoromethyl)benzonitrile
- 3-Hydroxy-4-(trifluoromethyl)benzonitrile
Uniqueness
Benzonitrile, 6-fluoro-2-hydroxy-3-(trifluoromethyl)- is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and properties. The presence of both hydroxyl and nitrile groups, along with multiple fluorine atoms, makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1823930-53-5 |
|---|---|
Molecular Formula |
C8H3F4NO |
Molecular Weight |
205.11 g/mol |
IUPAC Name |
6-fluoro-2-hydroxy-3-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H3F4NO/c9-6-2-1-5(8(10,11)12)7(14)4(6)3-13/h1-2,14H |
InChI Key |
ZPITXCPIKXPVLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)O)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


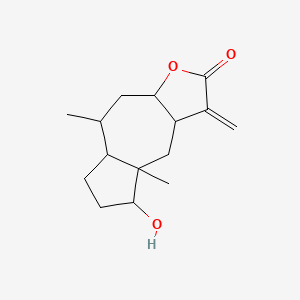
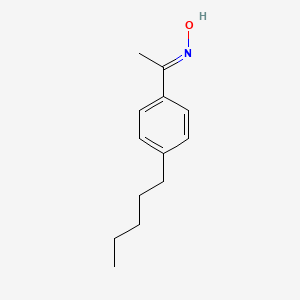
![9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B12085774.png)
